molecular formula C25H22N2O3 B5150239 9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No. B5150239
M. Wt: 398.5 g/mol
InChI Key: IMCSTOUGZDWKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, also known as DNT, is a heterocyclic compound which is widely used in scientific research. The compound is synthesized using a multi-step process and has a unique structure that makes it useful in various applications.

Mechanism of Action

The mechanism of action of 9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is not fully understood, but it is believed to interact with DNA and RNA through intercalation and groove binding. 9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to have antitumor, antibacterial, and antiviral properties. It has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. 9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one in lab experiments is its unique fluorescence properties, which make it useful in various applications. However, 9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive. Additionally, 9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving 9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one. One area of interest is the development of new drugs based on the structure of 9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one. Another area of research is the use of 9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one as a diagnostic tool for cancer and other diseases. Additionally, the development of new synthesis methods for 9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one could make it more readily available for use in scientific research.

Synthesis Methods

The synthesis of 9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves several steps, starting with the condensation of 3-nitrobenzaldehyde and 1,2,3,4-tetrahydroacridin-9-one in the presence of sulfuric acid. This is followed by the addition of 2,4-pentanedione and 2,6-lutidine to form the final product. The yield of 9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one obtained from this method is around 40%, and the compound can be purified using column chromatography.

Scientific Research Applications

9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has various applications in scientific research, including its use as a fluorescent probe for DNA and RNA binding studies. It is also used as a pH sensor and a metal ion sensor due to its unique fluorescence properties. 9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is also used in the development of new drugs and as a reference compound in analytical chemistry.

properties

IUPAC Name

9,9-dimethyl-12-(3-nitrophenyl)-7,8,10,12-tetrahydrobenzo[a]acridin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-25(2)13-20-24(21(28)14-25)22(16-7-5-8-17(12-16)27(29)30)23-18-9-4-3-6-15(18)10-11-19(23)26-20/h3-12,22,26H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCSTOUGZDWKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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